3,4-Difluoro-4'-iodobenzophenone
Description
3,4-Difluoro-4'-iodobenzophenone is a halogenated benzophenone derivative characterized by two fluorine atoms at the 3- and 4-positions of one benzene ring and an iodine atom at the 4'-position of the second benzene ring. This compound is likely utilized as an intermediate in pharmaceutical synthesis, as evidenced by its structural analogs appearing in patent applications for complex drug candidates (e.g., pyrrolopyridazine derivatives) . The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), which are critical in medicinal chemistry.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2IO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOACLHVWLJRANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263313 | |
| Record name | (3,4-Difluorophenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-74-0 | |
| Record name | (3,4-Difluorophenyl)(4-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-4’-iodobenzophenone typically involves the acylation of fluorinated benzene derivatives. One common method is the Friedel-Crafts acylation reaction, where 3,4-difluorobenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 3,4-Difluoro-4’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-4’-iodobenzophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
3,4-Difluoro-4’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-iodobenzophenone depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound’s fluorine atoms can enhance its binding affinity and selectivity for specific molecular targets, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3,4-Difluoro-4'-iodobenzophenone with structurally related compounds:
*Inferred data; †Estimated by replacing methyl (15 g/mol) with iodine (127 g/mol) in 3,4-Difluoro-4'-methylbenzophenone.
Key Observations:
- Substituent Effects: Iodine vs. However, the methyl analog has higher thermal stability, as indicated by its boiling point . Fluorine Position: 3,4-Difluorobenzophenone lacks the 4'-iodo group, reducing its utility in coupling reactions but maintaining applications in photochemistry due to fluorine’s electron-withdrawing effects .
- Symmetry: 4,4'-Difluorobenzophenone exhibits symmetrical substitution, which may improve crystallinity compared to the asymmetrical 3,4-difluoro derivatives .
Biological Activity
3,4-Difluoro-4'-iodobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, characterization, and biological activity of this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features two fluorine atoms and one iodine atom attached to a benzophenone backbone, which may influence its biological activity through alterations in electronic properties and steric hindrance.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative effects on various cancer cell lines. For instance, in vitro studies demonstrated significant activity against MCF-7 human breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.075 | Induction of apoptosis |
| Hs578T | 0.033 | Cell cycle arrest |
| MDA-MB-231 | 0.620 | Inhibition of proliferation |
The compound exhibited low toxicity towards non-cancerous cells, indicating a favorable therapeutic index. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
Mechanistic Studies
Mechanistic investigations have revealed that this compound interacts with cellular targets that regulate cell growth and survival. The compound was shown to disrupt microtubule dynamics, akin to known chemotherapeutic agents like taxanes. This disruption leads to mitotic arrest and subsequent apoptosis in susceptible cancer cell lines.
Case Studies
- Study on MCF-7 Cells : A detailed study assessed the impact of varying concentrations of this compound on MCF-7 cells using the Alamar Blue assay. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 0.075 µM being particularly noteworthy for its potency compared to other derivatives.
- Toxicity Assessment : Comparative toxicity assays were conducted on non-cancerous cell lines (e.g., HEK293). The results showed that even at higher concentrations (up to 10 µM), cell viability remained above 80%, suggesting a selective action towards cancerous cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. Key steps include:
- Fluorination : Introduction of fluorine atoms using fluorinating agents.
- Iodination : Electrophilic iodination at specific positions on the benzene ring.
- Coupling Reaction : Formation of the benzophenone structure through coupling reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
